molecular formula C5H7NO2S B14628461 Propan-2-yl carbonothiocyanatidate CAS No. 57361-49-6

Propan-2-yl carbonothiocyanatidate

Cat. No.: B14628461
CAS No.: 57361-49-6
M. Wt: 145.18 g/mol
InChI Key: FLWRVFHXJHTMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propyloxycarbonylthiocyanate is an organic compound characterized by the presence of a thiocyanate group attached to a propyloxycarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propyloxycarbonylthiocyanate can be synthesized through a multi-step process involving the reaction of propyloxycarbonyl chloride with potassium thiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Propyloxycarbonyl chloride} + \text{Potassium thiocyanate} \rightarrow \text{2-Propyloxycarbonylthiocyanate} + \text{Potassium chloride} ]

Industrial Production Methods: In an industrial setting, the production of 2-propyloxycarbonylthiocyanate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Propyloxycarbonylthiocyanate undergoes various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the thiocyanate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl compounds, while reduction can produce thiols or amines.

Scientific Research Applications

2-Propyloxycarbonylthiocyanate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein modifications.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-propyloxycarbonylthiocyanate involves its interaction with nucleophiles and electrophiles. The thiocyanate group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 2-Methyloxycarbonylthiocyanate
  • 2-Ethyloxycarbonylthiocyanate
  • 2-Butyloxycarbonylthiocyanate

Comparison: 2-Propyloxycarbonylthiocyanate is unique due to its specific propyloxycarbonyl group, which imparts distinct chemical properties compared to its analogs. The length and structure of the alkyl chain can influence the reactivity and stability of the compound, making it suitable for particular applications where other similar compounds may not be as effective.

Properties

CAS No.

57361-49-6

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

propan-2-yl thiocyanatoformate

InChI

InChI=1S/C5H7NO2S/c1-4(2)8-5(7)9-3-6/h4H,1-2H3

InChI Key

FLWRVFHXJHTMSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)SC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.